molecular formula C17H22N2O4S B1323324 tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate CAS No. 885266-58-0

tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate

Cat. No.: B1323324
CAS No.: 885266-58-0
M. Wt: 350.4 g/mol
InChI Key: RNWWBBWIAGBZOO-UHFFFAOYSA-N
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Description

Tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate is a versatile compound used in various scientific research fields. Its unique structure allows it to participate in diverse chemical reactions, making it valuable in drug synthesis, catalysis, and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate typically involves the protection of amines using carbamate groups. One common method is the use of di-tert-butyl dicarbonate (Boc2O) to protect the amine group. The reaction proceeds under mild conditions, often in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar protecting group strategies. The use of automated peptide synthesizers can streamline the process, ensuring high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted carbamates, depending on the reaction conditions and reagents used .

Scientific Research Applications

Tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate involves its role as a protecting group. The carbamate group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate is unique due to its specific structure, which allows for selective protection and deprotection of amines. Its versatility in various chemical reactions and applications in multiple research fields sets it apart from other similar compounds .

Biological Activity

tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate is a chemical compound with potential biological applications, particularly in the fields of pharmaceuticals and chemical research. Its structure includes a tert-butyl group, a phthalimido moiety, and a methylsulfanylmethyl group attached to an ethyl backbone, suggesting diverse reactivity and potential interactions with biological targets.

  • Molecular Formula : C17H22N2O4S
  • Molecular Weight : 350.44 g/mol
  • Functional Groups : Carbamate, phthalimido, methylsulfanylmethyl

The compound's reactivity can be attributed to its functional groups, particularly the carbamate, which can undergo hydrolysis leading to the formation of amines and carbon dioxide. The phthalimido group may participate in nucleophilic substitution reactions, enhancing its versatility for further chemical modifications.

  • Enzyme Inhibition : The structural characteristics of the compound may allow it to act as an inhibitor for specific enzymes, similar to other peptidomimetic compounds that have shown efficacy against proteases.
  • Receptor Modulation : The compound might interact with various receptors in the body, potentially influencing signaling pathways involved in inflammation or infection responses.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
tert-Butyl (2-(ethylamino)ethyl)carbamateC10H19N3O2Contains an ethylamino group
Methyl 2-phthalimidopropanoateC12H13N2O3Propanoate structure with phthalimide
Ethyl 2-phthalimidobutanoateC13H15N2O3Butanoate structure with phthalimide

The unique combination of a methylsulfanylmethyl group and a tert-butyl carbamate distinguishes this compound from other similar compounds. This specificity may confer unique biological activities or chemical reactivity that warrant further investigation.

Case Studies and Research Findings

Research into related compounds has demonstrated various biological activities:

  • Antimicrobial Activity : Compounds bearing phthalimido groups have been studied for their ability to inhibit bacterial growth. For instance, derivatives of phthalimide have shown significant activity against Gram-positive bacteria.
  • Anti-inflammatory Properties : Some carbamate derivatives have been reported to exhibit anti-inflammatory effects in vitro, suggesting that similar mechanisms may be present in this compound.
  • Enzyme Inhibition Studies : Preliminary studies on structurally analogous compounds indicate that they can inhibit proteases effectively. For example, dipeptide-type inhibitors have shown IC50 values in the low micromolar range against SARS-CoV 3CL protease .

Properties

IUPAC Name

tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)-3-methylsulfanylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S/c1-17(2,3)23-16(22)18-11(10-24-4)9-19-14(20)12-7-5-6-8-13(12)15(19)21/h5-8,11H,9-10H2,1-4H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWWBBWIAGBZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN1C(=O)C2=CC=CC=C2C1=O)CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101113073
Record name 1,1-Dimethylethyl N-[1-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2-(methylthio)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101113073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885266-58-0
Record name 1,1-Dimethylethyl N-[1-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2-(methylthio)ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885266-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[1-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2-(methylthio)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101113073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl [1-hydroxy-3-(methylsulfanyl)propan-2-yl]carbamate (14.0 g, 63.3 mmol) in THF (200 mL) was added phthalimide (11.2 g, 76.0 mmol) and triphenylphosphine (25.3 g, 94.9 mmol) under a nitrogen atmosphere. Diethylazodicarboxylate was added dropwise and the reaction mixture was stirred at room temperature. After 2 hours, the reaction mixture was concentrated under reduced pressure. The residue was purified via chromatography on silica gel to afford tert-butyl [1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(methylsulfanyl)propan-2-yl]carbamate. MS ESI calc'd. for C17H22N2O4SNa [M+Na]+ 373. found 373. 1H NMR (400 MHz, CD3OD) δ 7.85-7.77 (m, 4H), 4.16-4.05 (m, 1H), 3.92-3.68 (m, 2H), 2.69-2.15 (m, 2H), 2.15 (s, 3H), 1.25 (s, 9H).
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
25.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Diethylazodicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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